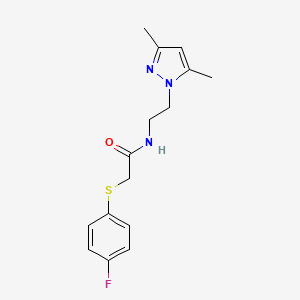

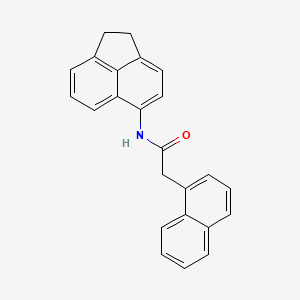

![molecular formula C16H17N3S B2752866 5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have been recognized for their critical role in synthesizing pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are of significant interest due to their broad synthetic applications and bioavailability. Research highlights the utilization of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in one-pot multicomponent reactions for the development of pyrimidine derivatives. This methodology offers a promising route for developing lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives as Anti-inflammatory Agents

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. The inhibition of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α by pyrimidine derivatives underlines their potential as anti-inflammatory agents. The extensive review of synthetic methodologies, anti-inflammatory effects, and structure-activity relationships (SARs) offers insights into developing new pyrimidine-based anti-inflammatory medications with minimal toxicity (Rashid et al., 2021).

Structural Diversity and Biological Activities of Pyrimidine Derivatives

The structural diversity of pyrimidine derivatives underpins their wide range of biological activities, making them a versatile scaffold for new biologically active compounds. These compounds have shown antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. A systematic analysis of pyrimidine derivatives from a pharmacological perspective can serve as a foundation for searching and designing new, highly effective, and safe medicines (Chiriapkin, 2022).

Advanced Oxidation Processes in Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including pyrimidine derivatives. The degradation of these compounds using AOPs can enhance the efficacy of water and wastewater treatment schemes. This technology addresses the global concern over the presence of toxic and hazardous amino-compounds in water, underscoring the importance of developing comprehensive degradation technologies (Bhat & Gogate, 2021).

Orientations Futures

Given the potential applications of “5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine” and related compounds in the medical and pharmaceutical fields , future research could focus on further elucidating their synthesis, mechanism of action, and safety profile. This could pave the way for the development of new drugs targeting diseases such as tuberculosis .

Propriétés

IUPAC Name |

5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYCCZAEQMQZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)

![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)

![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)